5-Chloro-2-methoxybenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methoxybenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate typically involves multiple steps, including the formation of intermediate compounds. . The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency. Purification processes such as recrystallization or chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methoxybenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The presence of chlorine and methoxy groups allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
5-Chloro-2-methoxybenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Industry: Its unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-Chloro-2-methoxybenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxybenzoic acid: Shares the 5-chloro-2-methoxybenzyl moiety but lacks the piperazine and benzoxazole components.
2-Methoxybenzyl chloride: Similar in having the methoxybenzyl group but differs significantly in overall structure and reactivity.
Properties
Molecular Formula |
C23H24ClN3O6 |
---|---|
Molecular Weight |
473.9 g/mol |
IUPAC Name |
(5-chloro-2-methoxyphenyl)methyl 4-[3-oxo-3-(2-oxo-3H-1,3-benzoxazol-6-yl)propyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C23H24ClN3O6/c1-31-20-5-3-17(24)12-16(20)14-32-23(30)27-10-8-26(9-11-27)7-6-19(28)15-2-4-18-21(13-15)33-22(29)25-18/h2-5,12-13H,6-11,14H2,1H3,(H,25,29) |
InChI Key |
DYIPXUAIGKBFTG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)COC(=O)N2CCN(CC2)CCC(=O)C3=CC4=C(C=C3)NC(=O)O4 |
Origin of Product |
United States |
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